
tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate
Overview
Description
“tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” is a chemical compound . It has a molecular formula of C15H20BrNO2 . It is also known as tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl ring attached to a carbamate group and a bromophenyl group . The molecular weight is approximately 326.23 Da .
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . The molecular weight is approximately 326.23 Da .
Scientific Research Applications
Synthesis of Key Anti-Cancer Drug Intermediates : tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate has been synthesized as a key intermediate in anti-cancer drugs. The synthesis involved Weinreb ketone synthesis method, with the structure confirmed by 1H NMR (Song Hao, 2011).
Enantioselective Synthesis of Carbocyclic Analogues : This compound is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in nucleotide chemistry (M. Ober et al., 2004).
Role in the Synthesis of Biologically Active Compounds : It is also an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Bingbing Zhao et al., 2017).
Use in Protecting Group Chemistry : This compound has been involved in the development of novel safety-catch amine protection, showcasing its utility in synthetic organic chemistry (Simon Surprenant & W. Lubell, 2006).
Abnormal Reduction Reactions : It has been used to study abnormal reduction reactions in the context of perfluoroalkyl ketones chemistry (Y. Sokeirik et al., 2006).
Production of Organic Photovoltaic Materials : this compound has been used in the synthesis of triarylamino derivatives, which are of great interest in the production of organic photovoltaic materials (T. Chmovzh & O. Rakitin, 2021).
Pharmaceutical Synthesis and Medicinal Chemistry : It has been used in the preparation and evaluation of new pharmaceutical compounds with potential antiarrhythmic and hypotensive properties (E. Chalina et al., 1998).
Application in Curtius Rearrangement : The compound has been used in the context of a Curtius rearrangement process, which is a significant reaction in organic synthesis (H. Lebel & Olivier Leogane, 2005).
Deprotection in Synthetic Chemistry : It has been involved in studies on the deprotection of tert-butyl carbamates, esters, and ethers, indicating its relevance in synthetic methodologies (Bryan Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBDRZBNXFPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681019 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032350-06-3 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
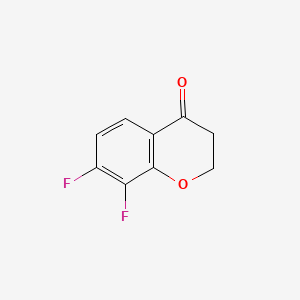
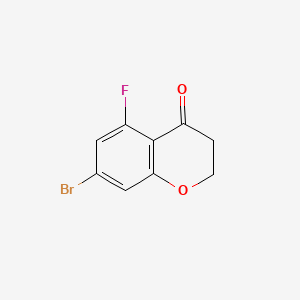

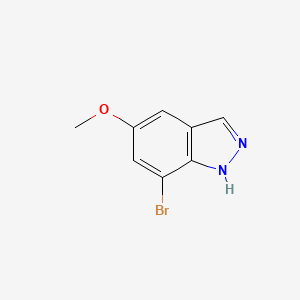
![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)
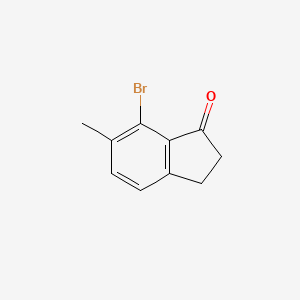
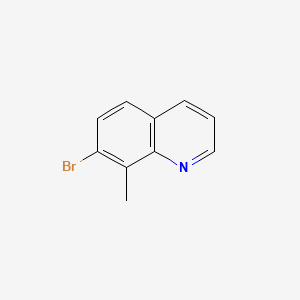
![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)